molecular formula C20H20ClN3O2S2 B306126 3-(4-chlorophenyl)-5,6-dimethyl-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}thieno[2,3-d]pyrimidin-4-one

3-(4-chlorophenyl)-5,6-dimethyl-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}thieno[2,3-d]pyrimidin-4-one

Cat. No.: B306126
M. Wt: 434 g/mol
InChI Key: YEKQRHUMTKCLHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-chlorophenyl)-5,6-dimethyl-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}thieno[2,3-d]pyrimidin-4-one is a complex organic compound that belongs to the thieno[2,3-d]pyrimidinone family. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidinone core, a chlorophenyl group, and a pyrrolidinyl ethyl sulfanyl moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 3-(4-chlorophenyl)-5,6-dimethyl-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}thieno[2,3-d]pyrimidin-4-one involves multiple steps One common synthetic route includes the cyclocondensation of 4-chlorobenzaldehyde with 2-amino-4,5-dimethylthiophene-3-carboxamide in the presence of a suitable catalystThe reaction conditions typically involve the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) or sodium ethoxide (EtONa) .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions are common, especially involving the pyrrolidinyl ethyl sulfanyl group. Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often used.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .

Scientific Research Applications

3-(4-chlorophenyl)-5,6-dimethyl-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}thieno[2,3-d]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. In the case of its antimicrobial activity, it is believed to inhibit the synthesis of essential biomolecules in microbial cells, leading to cell death. The exact molecular pathways and targets are still under investigation, but it is thought to interfere with enzymes involved in nucleic acid and protein synthesis .

Comparison with Similar Compounds

Similar compounds include other thieno[2,3-d]pyrimidinones, such as:

The uniqueness of 3-(4-chlorophenyl)-5,6-dimethyl-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}thieno[2,3-d]pyrimidin-4-one lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C20H20ClN3O2S2

Molecular Weight

434 g/mol

IUPAC Name

3-(4-chlorophenyl)-5,6-dimethyl-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylthieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C20H20ClN3O2S2/c1-12-13(2)28-18-17(12)19(26)24(15-7-5-14(21)6-8-15)20(22-18)27-11-16(25)23-9-3-4-10-23/h5-8H,3-4,9-11H2,1-2H3

InChI Key

YEKQRHUMTKCLHC-UHFFFAOYSA-N

SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)N3CCCC3)C4=CC=C(C=C4)Cl)C

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)N3CCCC3)C4=CC=C(C=C4)Cl)C

Origin of Product

United States

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